molecular formula C22H18N2O2 B12893095 N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide CAS No. 785836-64-8

N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide

Cat. No.: B12893095
CAS No.: 785836-64-8
M. Wt: 342.4 g/mol
InChI Key: MBIFLGHNRXIRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide is a compound belonging to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide typically involves the reaction of 2-benzylbenzo[d]oxazole with 2-phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzoxazole ring can be substituted with different functional groups. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide can be compared with other benzoxazole derivatives such as:

Properties

CAS No.

785836-64-8

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide

InChI

InChI=1S/C22H18N2O2/c25-21(13-16-7-3-1-4-8-16)23-18-11-12-20-19(15-18)24-22(26-20)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,25)

InChI Key

MBIFLGHNRXIRQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.